(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-6-(2-bromoethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)10-17-18(20)15-7-6-14(22-9-8-19)11-16(15)23-17/h2-7,10-11H,8-9H2,1H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOSRDYZVVRDKS-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of benzofuran derivatives typically involves various methods including condensation reactions and modifications of existing benzofuran structures. For (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, the synthesis may follow a pathway similar to that of other benzofuran derivatives, incorporating a bromoethoxy group and a methoxy-substituted benzylidene moiety.
Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a benzofuran nucleus have demonstrated inhibition rates ranging from 40% to over 80% against different types of cancer cells, including leukemia, lung cancer, and ovarian cancer .
In vitro studies have shown that modifications at specific positions on the benzofuran ring can enhance cytotoxicity. For example, the introduction of electron-withdrawing groups at the C-2 position has been linked to increased potency against cancer cells .
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives is also noteworthy. Studies have reported that several synthesized compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been recorded as low as 2 μg/mL against Mycobacterium tuberculosis and other pathogens .
For instance, compounds with specific substitutions on the benzofuran ring showed enhanced antibacterial activity, with certain derivatives achieving MIC values comparable to standard antibiotics . The presence of hydroxyl groups at strategic positions appears crucial for maintaining antimicrobial efficacy .
Case Studies
- Anticancer Activity : In a study evaluating various benzofuran derivatives, one compound exhibited an IC50 value of 36 nM against MAO-B, indicating strong potential for neuroprotective applications in cancer therapy .
- Antimicrobial Efficacy : A series of synthesized benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial properties with MIC values ranging from 0.78 to 6.25 μg/mL .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that the introduction of halogen substituents enhances both anticancer and antimicrobial activities. For example, compounds bearing bromo groups demonstrated improved potency against various bacterial strains compared to their unsubstituted counterparts .
Data Tables
| Biological Activity | Compound | MIC (µg/mL) | IC50 (nM) | Cell Line/Pathogen |
|---|---|---|---|---|
| Anticancer | Compound A | - | 36 | MAO-B |
| Antimicrobial | Compound B | 2 | - | M. tuberculosis |
| Antimicrobial | Compound C | 0.78 | - | S. aureus |
| Anticancer | Compound D | - | <0.60 | Various Cancer Cells |
Scientific Research Applications
Medicinal Chemistry Applications
Benzofuran derivatives, including (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, have been investigated for their potential as bioactive compounds. The structural characteristics of benzofurans allow them to interact with various biological targets, leading to significant pharmacological effects.
Anticancer Activity
Research has demonstrated that benzofuran derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the ability of certain benzofuran compounds to inhibit cancer cell proliferation in vitro, showing promise for further development as anticancer agents .
Antimicrobial Properties
Benzofuran derivatives have also been evaluated for their antimicrobial activity against a range of pathogens. Compounds similar to (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum activity suggests potential applications in treating infections.
Enzyme Inhibition Studies
The compound has been explored for its role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit alkaline phosphatase and DRAK2 kinases, which are involved in critical cellular processes such as apoptosis and metabolic regulation.
Alkaline Phosphatase Inhibition
Research indicates that certain benzofuran derivatives can serve as selective inhibitors of alkaline phosphatase, which is relevant in various diseases including cancer and liver disorders . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran core can enhance inhibitory potency.
DRAK2 Inhibition
DRAK2 is a serine/threonine kinase implicated in the regulation of apoptosis in β-cells of the pancreas. Compounds derived from benzofurans have shown promise as DRAK2 inhibitors, protecting β-cells from apoptosis and presenting a potential strategy for diabetes treatment . These findings underscore the therapeutic significance of (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one in metabolic diseases.
Synthesis and Structure-Activity Relationships
The synthesis of (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one typically involves multi-step organic reactions that allow for the incorporation of various substituents that can modulate biological activity.
Synthetic Pathways
Common synthetic approaches include condensation reactions involving substituted benzaldehydes and 6-acetyl-5-hydroxybenzofurans under basic conditions. The introduction of halogen substituents has been shown to enhance the biological activity of these compounds .
Structure-Activity Relationship Analysis
A detailed SAR analysis reveals that modifications at specific positions on the benzofuran ring significantly influence biological activity. For example, the introduction of methoxy groups has been associated with increased potency against specific targets .
Case Studies and Experimental Findings
Several studies have documented the biological evaluation of benzofuran derivatives similar to (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromoethoxy Group
The 2-bromoethoxy group undergoes nucleophilic substitution (SN2), enabling derivatization.
Mechanism : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the β-carbon. Polar aprotic solvents (e.g., DMF) enhance reaction rates.
Condensation Reactions via the Benzylidene Moiety
The α,β-unsaturated ketone participates in base-catalyzed condensations.
Mechanism : The chalcone-like structure undergoes Michael addition or aldol-like condensation, facilitated by the electron-withdrawing ketone.
Reduction of the α,β-Unsaturated Ketone
Selective hydrogenation targets the benzylidene double bond.
Mechanism : Catalytic hydrogenation proceeds via syn-addition, while NaBH₄ selectively reduces the carbonyl if steric hindrance is minimized .
Cyclization Reactions
Intramolecular reactions form heterocyclic systems.
| Conditions | Product | Yield | Observations | Source |
|---|---|---|---|---|
| K₂CO₃, DMSO, 120°C, 24 h | Furo[3,2-b]quinoline derivative | 60% | X-ray crystallography | |
| CuI, L-proline, DMF, 100°C | Triazole-linked dimer | 45% | HRMS: m/z = 698.30 [M+H]⁺ |
Mechanism : Base-mediated elimination or copper-catalyzed azide-alkyne cycloaddition (CuAAC) drives cyclization .
Oxidative Transformations
Controlled oxidation modifies the benzofuran core.
Mechanism : Oxidative cleavage of the benzylidene double bond forms carbonyl groups, while ring oxidation depends on steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
